Methylcyclopentadiene

Description

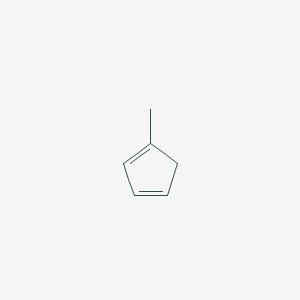

Structure

3D Structure

Propriétés

IUPAC Name |

1-methylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8/c1-6-4-2-3-5-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWSQSCIDYBUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 | |

| Record name | METHYLCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101027739 | |

| Record name | 1-Methylcyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylcyclopentadiene appears as a pale yellow liquid or crystalline solid. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Vapor can injure the eyes and respiratory tract and may cause headaches and dizziness. Vapor is anesthetic and may have other central nervous system effects. Vapor may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system, or from vomiting, may cause bronchopneumonia or pulmonary edema., Liquid, Pale yellow liquid or solid; [CAMEO] | |

| Record name | METHYLCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Cyclopentadiene, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylcyclopentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26519-91-5, 96-39-9, 26472-00-4 | |

| Record name | METHYLCYCLOPENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methyl-1,3-cyclopentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylcyclopentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026519915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclopentadiene, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methylcyclopentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylcyclopentadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylcyclopenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYCLOPENTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4O53GR393 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Isomers of Methylcyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopentadiene (MCPD) is a collective term for three structural isomers of the formula C₆H₈. These cyclic dienes are of significant interest in organic synthesis and organometallic chemistry, serving as precursors to the methylcyclopentadienyl ligand (Cp'), which is analogous to the widely used cyclopentadienyl (Cp) ligand. The presence of a methyl group on the cyclopentadiene ring imparts modified properties to the resulting metal complexes, such as enhanced solubility in organic solvents. This guide provides a comprehensive overview of the isomers of this compound, their physical and chemical properties, methods for their preparation and separation, and their characterization.

Isomers of this compound

There are three structural isomers of this compound, differing in the position of the methyl group and the arrangement of the double bonds within the five-membered ring. The isomers are:

-

1-Methyl-1,3-cyclopentadiene

-

2-Methyl-1,3-cyclopentadiene

-

5-Methyl-1,3-cyclopentadiene

These isomers are typically found as a mixture, which is obtained by the thermal cracking of the this compound dimer (dimethyldicyclopentadiene).[1] The equilibrium composition of the monomer mixture has been reported to be approximately 1% 5-methylcyclopentadiene, 45% 1-methylcyclopentadiene, and 54% 2-methylcyclopentadiene, indicating their relative thermodynamic stabilities.[2]

Quantitative Data Summary

The physical properties of the this compound isomers are summarized in the table below. It is important to note that some reported values in the literature show slight variations.

| Property | 1-Methyl-1,3-cyclopentadiene | 2-Methyl-1,3-cyclopentadiene | 5-Methyl-1,3-cyclopentadiene |

| Molecular Formula | C₆H₈ | C₆H₈ | C₆H₈ |

| Molar Mass ( g/mol ) | 80.13 | 80.13 | 80.13 |

| Boiling Point (°C) | 77, 85.8[3][4] | 83.7[5] | 75[3] |

| Density (g/cm³) | 0.858[4] | 0.858[2][5] | 0.84[6] |

Experimental Protocols

Preparation of this compound Monomers by Thermal Cracking of the Dimer

This compound is typically stored as its dimer, dimethyldicyclopentadiene, to prevent polymerization. The monomeric isomers are generated by a retro-Diels-Alder reaction upon heating.

Principle: The thermal cracking of dimethyldicyclopentadiene is a reversible retro-Diels-Alder reaction that yields the monomeric this compound isomers. The lower boiling point of the monomers allows for their separation from the higher-boiling dimer by distillation.

Apparatus:

-

Distillation apparatus including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.

-

Heating mantle.

-

Inert atmosphere (e.g., nitrogen or argon) setup.

Procedure:

-

The dimethyldicyclopentadiene dimer is placed in the distillation flask.

-

The apparatus is flushed with an inert gas.

-

The dimer is heated to its boiling point (approximately 170 °C).[4]

-

The lower-boiling this compound monomers (boiling points around 70-86 °C) distill over and are collected in the receiving flask, which should be cooled in an ice bath to prevent dimerization of the product.[3][4][5]

-

The freshly cracked this compound should be used promptly as it will dimerize upon standing at room temperature.

Separation and Analysis of this compound Isomers by Gas Chromatography (GC)

Gas chromatography is an effective technique for separating and quantifying the individual isomers in a this compound mixture.

Principle: The isomers are separated based on their differential partitioning between a stationary phase in a capillary column and a gaseous mobile phase. The elution order depends on the volatility of the isomers and their interactions with the stationary phase.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column (e.g., HP-PONA, a non-polar dimethylpolysiloxane-based column).[2]

-

Carrier gas (e.g., helium or hydrogen).

Typical GC Conditions:

-

Column: HP-PONA (50 m x 0.2 mm i.d., 0.5 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of 40 °C held for 5 minutes, followed by a ramp of 5 °C/min to 150 °C.

-

Injection: A small volume (e.g., 1 µL) of the this compound mixture is injected.

Expected Elution Order: On a non-polar column, the isomers typically elute in order of increasing boiling point. The relative peak areas can be used to determine the percentage of each isomer in the mixture.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and differentiation of the this compound isomers.

Principle: The chemical shifts of the protons and carbon atoms are sensitive to their local electronic environment, which differs for each isomer.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).

-

Deuterated solvent (e.g., CDCl₃).

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

1-Methyl-1,3-cyclopentadiene: Olefinic protons typically appear in the range of 6.0-6.5 ppm. The methyl protons will appear as a singlet around 2.1 ppm, and the methylene protons will be a singlet around 2.9 ppm.

-

2-Methyl-1,3-cyclopentadiene: Olefinic protons are also in the 6.0-6.5 ppm region. The methyl group attached to a double bond will be a singlet around 1.8 ppm, and the methylene protons will be a singlet around 3.0 ppm.

-

5-Methyl-1,3-cyclopentadiene: The olefinic protons are in the 6.2-6.5 ppm range. The single proton at the 5-position will be a multiplet around 3.3 ppm, and the methyl group will be a doublet around 1.2 ppm.

Expected ¹³C NMR Chemical Shifts (δ, ppm):

-

The sp² hybridized carbons of the double bonds will appear in the downfield region of the spectrum (typically 120-145 ppm).

-

The sp³ hybridized carbons (methylene and methyl groups) will appear in the upfield region (typically 10-45 ppm).

-

The specific chemical shifts will be unique for each isomer, allowing for their unambiguous identification in a mixture.

Signaling Pathways and Logical Relationships

The primary chemical transformation involving this compound isomers is their interconversion and dimerization. The isomers exist in a dynamic equilibrium, and they readily undergo Diels-Alder reactions with each other to form the dimethyldicyclopentadiene dimer. This process is reversible upon heating.

Conclusion

The isomers of this compound are fundamental building blocks in synthetic chemistry. Understanding their distinct properties and the methods for their preparation and characterization is crucial for their effective utilization in research and development. This guide provides a foundational overview for professionals working in fields that leverage these versatile chemical entities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. vurup.sk [vurup.sk]

- 3. CN102190552B - Method for separating cyclopentadiene and this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. WTT- Under Construction Page [wtt-pro.nist.gov]

- 6. 5-(DIMETHYLAMINOMETHYLENE)-1,3-CYCLOPENTADIENE(696-68-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Isomers of Methylcyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methylcyclopentadiene isomers, focusing on their chemical identification, synthesis, and reactivity. The information is intended for professionals in research and development who require detailed technical data and experimental methodologies.

Chemical Identification and Properties

This compound exists as three structural isomers: 1-methylcyclopentadiene, 2-methylcyclopentadiene, and 5-methylcyclopentadiene. These isomers are of significant interest in organometallic chemistry as precursors to the methylcyclopentadienyl ligand (Cp'), which is analogous to the widely used cyclopentadienyl (Cp) ligand. Complexes containing the Cp' ligand often exhibit enhanced solubility in organic solvents.[1]

Below is a summary of the Chemical Abstracts Service (CAS) numbers for the individual isomers and the unspecified mixture.

| Isomer | Structure | CAS Number |

| 1-Methyl-1,3-cyclopentadiene |  | 96-39-9[1][2] |

| 2-Methyl-1,3-cyclopentadiene |  | 3727-31-9[1][3] |

| 5-Methyl-1,3-cyclopentadiene |  | 96-38-8[1][4], 26519-91-5[1][2] |

| This compound (unspecified isomers) | Mixture | 96-38-8[1] |

At room temperature, this compound monomers readily undergo a Diels-Alder dimerization.[5] For this reason, this compound is commercially available as a dimer, which needs to be "cracked" back to its monomeric form before use.

Experimental Protocols

This procedure, often referred to as a retro-Diels-Alder reaction, is essential for obtaining the reactive monomeric forms of this compound from the commercially available dimer.

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus.

-

Heating: Heat paraffin oil in the distillation flask to approximately 270°C.[1]

-

Dimer Addition: Add the this compound dimer dropwise into the hot paraffin oil.[1]

-

Distillation: Maintain the temperature at the top of the Vigreux column between 65-72°C.[1]

-

Collection: Collect the monomeric this compound distillate in a receiving flask cooled in an ice bath.[1] The collected liquid will be a mixture of the 1- and 2-methylcyclopentadiene isomers.[1]

This method provides a direct route to this compound, albeit with the potential for side products.

Methodology:

-

Sodium Dispersion: In a nitrogen-flushed, three-neck flask equipped with a stirrer and condenser, add metallic sodium to bis(2-methoxyethyl)ether (diglyme). Heat the mixture to 98°-105° C to melt and disperse the sodium.[6]

-

Formation of Sodium Cyclopentadienide: To this dispersion, add cyclopentadiene monomer over a period of about 20 minutes.[6]

-

Alkylation: Cool the resulting purple solution to approximately 26° C. Bubble methyl chloride into the sodium/cyclopentadiene complex solution over about 40 minutes.[6]

-

Workup and Analysis: The product mixture can be analyzed by gas chromatography and mass spectrometry to determine the yield of this compound and the presence of any di- or polymethylated byproducts.[6]

This [4+2] cycloaddition is a classic reaction demonstrating the reactivity of this compound and is useful for trapping the diene.

Methodology:

-

Preparation: Place finely ground maleic anhydride in a centrifuge tube and cool it in an ice bath.[1]

-

Reaction Initiation: Slowly add freshly cracked this compound to the cooled maleic anhydride. Vortex the mixture sporadically to aid in dissolution.[1]

-

Reaction Progression: Once the maleic anhydride has completely dissolved, allow the reaction to proceed on ice for an additional 30 minutes.[1]

-

Purification: The resulting Diels-Alder adducts can be purified by adding pentane to the reaction tube to dissolve unreacted this compound. The pentane layer can then be removed, leaving the product.[2]

Analytical Characterization

The analysis of this compound isomers and their reaction products is typically performed using chromatographic and spectroscopic methods.

GC-MS is a powerful technique for separating and identifying the isomers of this compound and their dimers.

Typical GC Conditions:

-

Column: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., HP-PONA), is commonly used for the analysis of these hydrocarbon mixtures.

-

Temperature Program: An example program involves holding the oven at 40°C for 5 minutes, then ramping at 7°C/min to 250°C.

-

Detection: Mass spectrometry is used to determine the molecular weight of the eluted components, confirming their identity.

NMR spectroscopy is invaluable for the structural elucidation of this compound isomers and their derivatives.

-

¹H NMR: The proton NMR spectrum of a mixture of 1- and 2-methylcyclopentadiene will show distinct signals for the methyl groups and the olefinic and aliphatic protons, allowing for the determination of the isomeric ratio.[2]

-

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments, which is useful for distinguishing between isomers and their reaction products.[2] Advanced techniques such as APT, COSY, HSQC, and HMBC are often employed for unambiguous structural assignment of complex mixtures.[2][7]

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in biological signaling pathways, its derivatives, particularly organometallic complexes, can be designed as catalysts or therapeutic agents. The logical relationship in its application often follows a path from the fundamental properties of the isomers to the synthesis of ligands and, finally, to the desired functional organometallic complex.

References

- 1. benchchem.com [benchchem.com]

- 2. summit.sfu.ca [summit.sfu.ca]

- 3. community.wvu.edu [community.wvu.edu]

- 4. [PDF] Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction Between this compound and Maleic Anhydride (Part I) | Semantic Scholar [semanticscholar.org]

- 5. Page loading... [wap.guidechem.com]

- 6. US4547603A - this compound synthesis - Google Patents [patents.google.com]

- 7. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of this compound and Maleic Anhydride (Part II) [article.sapub.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Spectroscopic Properties of Methylcyclopentadiene

This guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on its major isomers: 1-methylcyclopentadiene and 2-methylcyclopentadiene. It includes detailed spectroscopic data, experimental protocols for acquiring this data, and a workflow for spectroscopic analysis.

Spectroscopic Data

This compound exists as a mixture of isomers, primarily 1-methylcyclopentadiene and 2-methylcyclopentadiene, which readily interconvert. 5-Methylcyclopentadiene is less stable and rearranges to the other two isomers. The spectroscopic data presented here pertains to the individual, more stable isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound isomers.

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers

| Isomer | Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1-Methylcyclopentadiene | CCl₄ | ~6.23 | m | - | Vinylic H |

| ~5.83 | m | - | Vinylic H | ||

| ~2.79 | m | - | Allylic CH₂ | ||

| ~1.91 | s | - | Methyl CH₃ | ||

| 2-Methylcyclopentadiene | CCl₄ | 6.23 | d | 5.4 | Vinylic H |

| 6.23 | d | 5.4 | Vinylic H | ||

| 5.83 | t | 1.6 | Vinylic H | ||

| 2.79 | m | - | Allylic CH₂ | ||

| 1.91 | s | - | Methyl CH₃ |

Note: Specific peak assignments and coupling constants can be complex due to the fluxional nature of the molecule and potential for isomeric mixtures. The data presented is based on available spectral information and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers

| Isomer | Solvent | Chemical Shift (ppm) | Assignment |

| 1-Methylcyclopentadiene | CDCl₃ | 146.8 | C1 |

| 139.9 | C4 | ||

| 135.5 | C2 | ||

| 127.2 | C3 | ||

| 40.5 | C5 | ||

| 16.5 | CH₃ | ||

| 2-Methylcyclopentadiene | CDCl₃ | 146.8 | C2 |

| 139.9 | C1 | ||

| 135.5 | C3 | ||

| 127.2 | C4 | ||

| 40.5 | C5 | ||

| 17.3 | CH₃ |

Mass Spectrometry (MS)

Mass spectrometry of this compound typically involves electron ionization (EI), leading to fragmentation patterns useful for identification.

Table 3: Mass Spectrometry Data for this compound (Isomer Mixture)

| m/z | Relative Intensity (%) | Assignment |

| 80 | 100 | [M]⁺ (Molecular Ion) |

| 79 | ~80 | [M-H]⁺ |

| 65 | ~20 | [C₅H₅]⁺ (Cyclopentadienyl cation) |

| 51 | ~15 | [C₄H₃]⁺ |

| 39 | ~30 | [C₃H₃]⁺ |

Note: The fragmentation pattern can be similar for all isomers due to rearrangements in the mass spectrometer.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule, corresponding to specific functional groups and bond types.

Note: Detailed, publicly available IR spectra for individual, pure this compound isomers are scarce. The data for the this compound dimer is more readily available. The expected characteristic bands for the monomers would include C-H stretching (alkene and alkane), C=C stretching, and C-H bending vibrations.

Table 4: Expected IR Absorption Bands for this compound Isomers

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | =C-H (Vinylic) |

| 3000-2850 | C-H Stretch | -C-H (Aliphatic) |

| 1650-1600 | C=C Stretch | Conjugated Diene |

| 1470-1430 | C-H Bend | CH₂ |

| 900-650 | C-H Bend | =C-H (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within the molecule, particularly those involving conjugated π-systems.

Note: Specific UV-Vis absorption maxima for individual this compound isomers are not widely reported in readily accessible literature. For conjugated dienes like this compound, a π → π transition is expected.*

Table 5: Expected UV-Vis Absorption Data for this compound Isomers

| Isomer | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| 1-Methylcyclopentadiene | Hexane | ~260 | Not widely reported | π → π |

| 2-Methylcyclopentadiene | Hexane | ~260 | Not widely reported | π → π |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., Bruker 400 MHz or equivalent)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., CDCl₃, CCl₄)

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Ensure the sample is fully dissolved. This compound is volatile and flammable, so handle it in a well-ventilated fume hood.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a this compound sample and obtain their mass spectra for identification.[1][2][3]

Materials:

-

GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

-

Helium carrier gas (high purity)

-

This compound sample

-

Solvent for dilution (if necessary, e.g., hexane)

-

Autosampler vials with septa

Procedure:

-

Sample Preparation:

-

If necessary, dilute the this compound sample in a volatile, non-polar solvent like hexane to an appropriate concentration (e.g., 100 ppm).

-

Transfer the solution to an autosampler vial and seal it.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might be: initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

-

Set the injector temperature (e.g., 250°C) and use a split injection mode (e.g., 50:1 split ratio).

-

Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).

-

Set the MS transfer line temperature (e.g., 280°C).

-

Set the ion source temperature (e.g., 230°C).

-

Set the electron ionization energy to 70 eV.

-

Set the mass scan range (e.g., m/z 35-300).

-

-

Data Acquisition:

-

Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.

-

Start the data acquisition.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peaks corresponding to the this compound isomers.

-

Examine the mass spectrum for each peak.

-

Compare the obtained mass spectra with a reference library (e.g., NIST) for confirmation.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify functional groups.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Pipette

Procedure (using salt plates):

-

Sample Preparation:

-

Place one or two drops of the liquid this compound sample onto the center of a clean, dry salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin film. Avoid trapping air bubbles.

-

-

Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them to specific vibrational modes and functional groups.

-

UV-Vis Spectroscopy

Objective: To measure the UV-Vis absorption spectrum of this compound.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent (e.g., hexane or ethanol)

-

This compound sample

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.

-

Prepare a blank solution containing only the solvent.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the blank solvent and place it in the reference beam of the spectrophotometer.

-

Fill another quartz cuvette with the sample solution and place it in the sample beam.

-

Record the baseline with the blank solution.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a this compound sample.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the Methylcyclopentadienyl Anion

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methylcyclopentadienyl anion (Cp′ or MeCp), a pivotal ligand in organometallic chemistry. We will delve into its synthesis, structure, bonding, reactivity, and diverse applications, presenting quantitative data and detailed experimental protocols to support advanced research and development.

Introduction to the Methylcyclopentadienyl Anion

The methylcyclopentadienyl anion, with the chemical formula (C₅H₄CH₃)⁻, is an aromatic organic anion derived from the deprotonation of a methylcyclopentadiene isomer.[1] As a substituted analogue of the widely-used cyclopentadienyl (Cp) anion, the Cp′ ligand plays a crucial role in modern organometallic chemistry. Its complexes are often favored over their Cp counterparts due to enhanced solubility in common organic solvents, a property that facilitates reaction monitoring and product purification.[1]

The presence of the methyl group breaks the five-fold symmetry of the cyclopentadienyl ring. In chiral metal complexes, this leads to a diastereotopic relationship among the ring protons, providing a valuable probe for detailed structural analysis via Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Synthesis and Structure

2.1 Synthesis of the Precursor and Anion

The synthesis of the methylcyclopentadienyl anion begins with its neutral precursor, this compound.

-

This compound (C₆H₈): Like cyclopentadiene, this compound is prepared by the thermal cracking of its Diels-Alder dimer. Subsequent fractional distillation is employed to remove impurities, particularly cyclopentadiene.[1]

-

Methylcyclopentadienyl Anion ((C₅H₄CH₃)⁻): The aromatic anion is generated through the deprotonation of this compound using a strong base. Common methods involve reacting this compound with an alkali metal, such as sodium, in a suitable ether solvent like tetrahydrofuran (THF) or diglyme.[2][3]

// Nodes Dimer [label="this compound\nDimer", fillcolor="#F1F3F4", fontcolor="#202124"]; Monomer [label="this compound\n(C₅H₄CH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Strong Base\n(e.g., Na metal)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anion [label="Methylcyclopentadienyl Anion\n[(C₅H₄CH₃)⁻ Na⁺]", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Dimer -> Monomer [label=" Thermal Cracking\n(>170 °C) ", color="#5F6368"]; Monomer -> Anion [label=" Deprotonation\n(H₂ evolution) ", color="#5F6368"]; Base -> Anion [color="#5F6368"]; }

Figure 1: General workflow for the synthesis of the methylcyclopentadienyl anion.

2.2 Structure and Bonding

The methylcyclopentadienyl anion is a planar, cyclic molecule that adheres to Hückel's rule for aromaticity, possessing 6 π-electrons delocalized across the five-membered ring. This aromaticity confers significant stability to the anion and its subsequent metal complexes.

When coordinated to a metal center, Cp′ typically binds in a pentahapto (η⁵) fashion, forming a strong covalent bond.[4] The resulting organometallic complexes often adopt a "piano-stool" geometry, where the Cp′ ring forms the "seat" and other ligands (like carbonyls) act as the "legs".[5]

Quantitative Data

Quantitative data provides the precise metrics necessary for computational modeling, structural comparison, and reaction optimization.

Table 1: Physical Properties of this compound Precursor

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈ | [6] |

| Molar Mass | 80.13 g/mol | [1][7] |

| Appearance | Pale yellow liquid or crystalline solid | [7][8] |

| Boiling Point | 69-70 °C | [9] |

| Density | 0.820 g/cm³ at 18 °C | [9] |

| Solubility | Insoluble in water |[10] |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data Complex: Asymmetric Cp′Fe(PPh₃)(CO)I[1]

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | (Multiple signals) | Four distinct signals for the four diastereotopic ring protons. |

| ¹³C NMR | (Multiple signals) | Five distinct signals for the five ring carbons. |

Note: In the symmetric, achiral precursor Cp′Fe(CO)₂I, the ring protons show only two signals, and the ring carbons show three, highlighting the utility of Cp' in probing molecular symmetry.[1]

Table 3: Selected Crystallographic Data for a Cp′ Complex Compound: (η-methylcyclopentadienyl)(η-7-exo-phenylcyclohepta-1,3,5-triene)manganese[11]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.54(1) |

| b (Å) | 11.77(2) |

| c (Å) | 16.42(2) |

| β (°) | 80.6(2) |

Reactivity and Applications

The methylcyclopentadienyl anion is a versatile nucleophile used to synthesize a vast range of "half-sandwich" and "sandwich" (metallocene) complexes with transition metals.[4]

// Nodes Cp_Anion [label="Methylcyclopentadienyl Anion\n[(C₅H₄CH₃)⁻ M⁺]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metal_Precursor [label="Metal Precursor\n(e.g., MnCl₂, Fe(CO)₅)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [shape=ellipse, label="Reaction in\nOrganic Solvent", fillcolor="#FBBC05", fontcolor="#202124", style="filled,rounded"]; Complex [label="Cp′ Metal Complex\n(e.g., MMT, Ferrocene derivative)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cp_Anion -> Reaction [color="#5F6368"]; Metal_Precursor -> Reaction [color="#5F6368"]; Reaction -> Complex [label=" Ligand Substitution\nor Salt Metathesis ", color="#5F6368"]; }

Figure 2: General reaction pathway for the synthesis of Cp' metal complexes.

4.1 Applications in Catalysis

Cp′ metal complexes are robust and versatile catalysts in organic synthesis.[12] The electronic and steric properties imparted by the methyl group can tune the reactivity and selectivity of the metal center. Chiral Cp′ ligands, in particular, have been instrumental in developing catalysts for a wide variety of enantioselective transformations.[13]

4.2 Materials Science

The stability and volatility of certain Cp′ complexes make them excellent precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD).[14] For instance, methylcyclopentadienyl manganese tricarbonyl (MMT) is used to deposit manganese-containing thin films, which serve as diffusion barriers in microelectronics.[14]

4.3 Bioorganometallic Chemistry and Drug Development

While direct applications are emerging, the principles of bioorganometallic chemistry suggest potential roles for Cp′-based compounds. Analogous ferrocene derivatives have demonstrated significant cytotoxic and DNA-cleaving activities. The enhanced solubility and modified lipophilicity provided by the methyl group on the Cp′ ligand could be leveraged to improve the pharmacological properties of potential metal-based drug candidates.[1]

4.4 Industrial Applications

The most prominent industrial application is Methylcyclopentadienyl Manganese Tricarbonyl (MMT), which has been used for decades as an octane enhancer and anti-knock agent in gasoline.[5]

Experimental Protocols

The following protocols are generalized procedures based on established literature and are intended for trained professionals in a controlled laboratory setting. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, as many reagents and products are air- and moisture-sensitive.[15]

5.1 Protocol: Synthesis of Sodium Methylcyclopentadienide

This protocol describes the formation of the sodium salt of methylcyclopentadienyl, a key intermediate.[2][3]

-

Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system must be thoroughly flushed with dry nitrogen.

-

Solvent Preparation: Use anhydrous bis(2-methoxyethyl)ether (diglyme) or tetrahydrofuran (THF), freshly distilled from sodium/benzophenone.[3]

-

Sodium Dispersion: In the reaction flask, add metallic sodium (1.0 eq) to the anhydrous solvent. Heat the mixture to above the melting point of sodium (~98 °C) and stir vigorously to create a fine dispersion. Allow the mixture to cool to room temperature while maintaining stirring.

-

Reagent Addition: Freshly cracked this compound monomer (1.0 eq) is added dropwise to the sodium dispersion at a controlled temperature, typically between 20-40 °C. An exothermic reaction with hydrogen gas evolution will occur.[2]

-

Reaction Completion: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until hydrogen evolution ceases (typically 1-5 hours).[16][17] The resulting suspension or solution of sodium methylcyclopentadienide is ready for use in subsequent reactions.

5.2 Protocol: Synthesis of Methylcyclopentadienyl Manganese Tricarbonyl (MMT)

This multi-step protocol outlines a common route to MMT.[18][19]

-

Intermediate Formation: Prepare a solution of sodium methylcyclopentadienide as described in Protocol 5.1. To this solution, add anhydrous manganese(II) chloride (MnCl₂) (0.5 eq) portion-wise. The reaction forms bis(methylcyclopentadienyl)manganese as an intermediate.[20]

-

Apparatus for Carbonylation: Transfer the resulting mixture to a high-pressure stainless-steel autoclave equipped with a stirrer and a gas inlet.

-

Carbonylation: Pressurize the autoclave with carbon monoxide (CO) gas. The reaction conditions can vary, but typical pressures range from 50 p.s.i.g. upwards, with temperatures around 145-150 °C.[18][19] The CO displaces one of the Cp′ ligands to form the final MMT product.

-

Workup and Purification: After the reaction is complete, cool the autoclave and vent the excess CO. The crude product is typically isolated by vacuum distillation. The resulting MMT is an orange, oily liquid.[5]

5.3 Protocol: Characterization by X-ray Crystallography

Obtaining a crystal structure provides definitive proof of molecular connectivity and stereochemistry.[21][22]

-

Crystal Growth: Grow single crystals of the purified Cp′ metal complex. This is often the most challenging step.[21] A common method is the slow diffusion of a non-solvent (e.g., hexane) into a concentrated solution of the complex in a good solvent (e.g., dichloromethane or toluene) in a sealed container over several days.[23]

-

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head of a single-crystal X-ray diffractometer.[23]

-

Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting the diffraction pattern on a detector.[21]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. A molecular model is built into this map and refined against the experimental data to yield the final, accurate molecular structure.[22]

Conclusion

The methylcyclopentadienyl anion is a ligand of fundamental importance and practical utility. Its straightforward synthesis, combined with the favorable physical and electronic properties it imparts to metal complexes, ensures its continued prominence in catalysis, materials science, and bioorganometallic research. The detailed data and protocols provided in this guide serve as a foundational resource for professionals seeking to explore and harness the potential of this versatile chemical entity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. US2848506A - Preparation of cyclopentadienylsodium - Google Patents [patents.google.com]

- 3. US4547603A - this compound synthesis - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methylcyclopentadienyl manganese tricarbonyl - Wikipedia [en.wikipedia.org]

- 6. CAS 26519-91-5: this compound | CymitQuimica [cymitquimica.com]

- 7. 1-Methyl-1,3-cyclopentadiene | C6H8 | CID 66775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Crystal and molecular structures of (η-methylcyclopentadienyl)(η-7-exo-phenylcyclohepta-1,3,5-triene)manganese - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. DE1000379B - Process for the preparation of sodium cyclopentadiene, sodium alkyl and sodium benzyl cyclopentadienes - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Methylcymantrene | 12108-13-3 | Benchchem [benchchem.com]

- 19. US2942040A - Manufacture of sodium cyclopentadiene from cyclopentadiene dimer - Google Patents [patents.google.com]

- 20. CN1100060C - Process for preparing methyl cyclopentadienyl tricarbonyl manganese - Google Patents [patents.google.com]

- 21. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ruppweb.org [ruppweb.org]

- 23. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 | MDPI [mdpi.com]

An In-depth Technical Guide to the Thermal Cracking of Methylcyclopentadiene Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal cracking of methylcyclopentadiene dimer is a critical process for the generation of this compound monomer, a valuable precursor in the synthesis of various specialty chemicals and pharmaceuticals. This guide provides a comprehensive overview of the core principles, experimental methodologies, and analytical techniques associated with this retro-Diels-Alder reaction. While specific kinetic data for the thermal decomposition of the methyl-substituted dimer is limited in publicly available literature, this document compiles analogous data from the well-studied cracking of dicyclopentadiene and outlines the key experimental parameters and analytical procedures necessary for a thorough investigation of this process.

Introduction

This compound (MCP) is a versatile organic compound that exists as a mixture of isomers. Due to its high reactivity, it readily undergoes a Diels-Alder dimerization at ambient temperatures to form a more stable dimer.[1] For applications requiring the monomeric form, such as in organometallic synthesis or as a building block in complex organic molecules, a thermal cracking process is employed to reverse the dimerization.[1] This process, a retro-Diels-Alder reaction, is endothermic and is typically carried out at elevated temperatures.[2]

This technical guide details the fundamental aspects of the thermal cracking of this compound dimer, including the reaction mechanism, relevant thermodynamic and kinetic considerations, experimental protocols for its execution and analysis, and the characterization of the resulting monomeric products.

Reaction Mechanism and Thermodynamics

The thermal cracking of this compound dimer is a unimolecular decomposition reaction that proceeds via a concerted, pericyclic retro-Diels-Alder mechanism. The reaction involves the cleavage of two carbon-carbon single bonds in the dimer to yield two molecules of this compound monomer.

The equilibrium between the dimer and monomer is highly temperature-dependent. At lower temperatures, the formation of the dimer is thermodynamically favored, while at elevated temperatures, the equilibrium shifts towards the monomer.[3]

Quantitative Data

| Parameter | Value (for Dicyclopentadiene Cracking) | Reference |

| Temperature Range | 300 - 500 °C (Vapor Phase) | [5] |

| Temperature for Monomer Distillation | ~160 - 170 °C | [3][4] |

| Pressure | Atmospheric | [5] |

Experimental Protocols

The following sections describe a general experimental workflow for the thermal cracking of this compound dimer and the subsequent analysis of the monomeric products.

Thermal Cracking Apparatus and Procedure

A typical laboratory setup for the thermal cracking of this compound dimer involves a fractional distillation apparatus.

Procedure:

-

Assembly: Assemble a fractional distillation apparatus as depicted in the diagram above. The receiving flask should be cooled in an ice bath to prevent the re-dimerization of the collected monomer.

-

Charging the Flask: Charge the cracking flask with the this compound dimer.

-

Heating: Gently heat the cracking flask using a heating mantle. The temperature should be raised to the boiling point of the dimer (approximately 170-200°C).

-

Distillation: As the dimer cracks, the lower-boiling this compound monomer (boiling point ~73°C) will vaporize, travel up the fractionating column, condense, and be collected in the cooled receiving flask.

-

Monitoring: Monitor the temperature at the head of the distillation column. A stable temperature near the boiling point of the monomer indicates that the desired product is being collected.

-

Storage: The collected this compound monomer should be stored at low temperatures (e.g., in a freezer at -20°C) and used promptly to minimize re-dimerization.

Analytical Methods for Product Characterization

The product of the thermal cracking is a mixture of this compound isomers. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for the identification and quantification of these isomers.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for separating and identifying the volatile isomers of this compound.

-

Sample Preparation: Dilute a small aliquot of the collected monomer in a suitable solvent (e.g., cyclohexane).

-

GC Conditions:

-

Column: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is typically used.[6]

-

Injector Temperature: 250°C

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of all components.

-

Carrier Gas: Helium or hydrogen.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 200) to capture the molecular ion and fragmentation patterns.

-

The different isomers of this compound will have distinct retention times in the gas chromatogram, and their mass spectra will show a molecular ion peak at m/z = 80.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the this compound isomers.

-

Sample Preparation: Dissolve a sample of the collected monomer in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the different types of protons in each isomer (olefinic, allylic, and methyl protons). The integration of these signals can be used to determine the relative abundance of each isomer.

-

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon framework of each isomer.

Logical Workflow

The overall process from starting material to characterized product can be summarized in the following workflow:

Conclusion

The thermal cracking of this compound dimer is a straightforward and effective method for producing the corresponding monomer. While a detailed kinetic study of this specific reaction is an area ripe for further investigation, the principles and experimental protocols are well-established through analogy with the cracking of dicyclopentadiene. By employing the experimental and analytical techniques outlined in this guide, researchers can reliably generate and characterize this compound monomer for a wide range of applications in chemical synthesis and drug development.

References

- 1. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US2935538A - Process for preparation of this compound dimer - Google Patents [patents.google.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of this compound and Maleic Anhydride (Part II) [summit.sfu.ca]

The Reactivity of Methylcyclopentadiene with Dienophiles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction, a powerful tool in organic synthesis for the construction of cyclic systems, is exemplified by the cycloaddition of methylcyclopentadiene with various dienophiles. This compound, existing as a mixture of 1- and 2-methyl isomers, reacts with dienophiles to yield a complex array of isomeric products.[1][2] This guide provides an in-depth analysis of the reactivity, stereoselectivity, and regioselectivity of these reactions, with a particular focus on maleic anhydride and acrylates as dienophiles. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough resource for professionals in organic synthesis and drug development.

Introduction

The [4+2] cycloaddition between a conjugated diene and a dienophile, known as the Diels-Alder reaction, is a fundamental transformation in organic chemistry for the formation of six-membered rings.[1] The reaction of this compound with dienophiles is a classic case study that illustrates key principles such as stereoselectivity, regioselectivity, and the influence of kinetic versus thermodynamic control.[1][3] this compound is typically generated by the thermal cracking of its dimer, resulting in a mixture of 1-methylcyclopentadiene and 2-methylcyclopentadiene.[1][4] The subsequent reaction of this isomeric mixture with a dienophile leads to a variety of bicyclic adducts.[1][5] Understanding the factors that govern the formation of these products is crucial for controlling the outcome of the reaction and for the targeted synthesis of complex molecules.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds through a concerted, pericyclic mechanism involving a cyclic transition state.[1] A key feature of the reaction with dienophiles like maleic anhydride is the formation of endo and exo stereoisomers.[1][6]

-

Kinetic vs. Thermodynamic Control: The distribution of endo and exo products is often dictated by the reaction conditions.[7][8][9]

-

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the endo adduct.[1][10] This preference is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[1][7] The endo product is formed faster, meaning it has a lower activation energy.[7][11]

-

Thermodynamic Control: At higher temperatures, the Diels-Alder reaction can become reversible, allowing the reaction to reach equilibrium.[1][7][9] Under these conditions of thermodynamic control, the more stable exo product is often favored due to reduced steric hindrance.[1][7]

-

The interplay between these two regimes allows for the selective formation of a desired stereoisomer by careful control of the reaction temperature and time.[8][10]

Regioselectivity

When an unsymmetrical diene, such as this compound, reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, referring to the orientation of the substituents in the product.[3][12]

-

1-Methylcyclopentadiene: Reactions involving 1-methylcyclopentadiene are reported to be highly regiospecific.[3]

-

2-Methylcyclopentadiene: In contrast, 2-methylcyclopentadiene exhibits lower regioselectivity, leading to a mixture of regioisomers.[3]

The regiochemical outcome is influenced by electronic effects, where the alignment of partial charges on the diene and dienophile in the transition state determines the major product.[13]

Quantitative Data Summary

The reaction of this compound with dienophiles results in a mixture of products, with the composition being highly dependent on the reaction conditions and the specific dienophile used.

| Diene Isomer | Dienophile | Reaction Conditions | Major Product(s) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |

| Mixture of 1- and 2-MeCp | Maleic Anhydride | 0°C (Kinetic Control) | endo-adducts | >80 | Predominantly endo | [4] |

| Mixture of 1- and 2-MeCp | Maleic Anhydride | High Temperature | exo-adducts | Variable | Shifts towards exo | [1][7] |

| 1-Methylcyclopentadiene | Methyl Acrylate | Not specified | Highly regiospecific adducts | Not specified | Similar endo-selectivity to cyclopentadiene | [3] |

| 2-Methylcyclopentadiene | Methyl Acrylate | Not specified | Mixture of regioisomers | Not specified | Similar endo-selectivity to cyclopentadiene | [3] |

| 1-Methylcyclopentadiene | Acrylonitrile | Not specified | Highly regiospecific adducts | Not specified | Little selectivity | [3] |

| 2-Methylcyclopentadiene | Acrylonitrile | Not specified | Mixture of regioisomers | Not specified | Prefers exo-adduct in one case | [3] |

Experimental Protocols

Preparation of this compound Monomer

This compound is commercially available as a dimer. The monomer is generated by a retro-Diels-Alder reaction.[1][4]

Procedure:

-

Place the this compound dimer in a distillation apparatus.

-

Heat the dimer to approximately 170-190°C.[14]

-

The monomeric this compound will distill off. The collection flask should be cooled in an ice bath to prevent re-dimerization. The boiling point of the monomer is around 40-45°C.[14]

-

The freshly cracked monomer should be used immediately.

Reaction of this compound with Maleic Anhydride (Kinetic Control)

This protocol is designed to favor the formation of the endo adduct.[1][4]

Materials:

-

Maleic anhydride

-

Freshly cracked this compound

-

Centrifuge tube or round-bottom flask

-

Ice bath

Procedure:

-

Place finely ground maleic anhydride (e.g., 1.0 g, 10 mmol) in a centrifuge tube or round-bottom flask and cool it in an ice bath.[1]

-

Slowly add freshly cracked this compound (e.g., 2 ml) to the cooled maleic anhydride.[1] The reaction is highly exothermic and requires careful temperature control.[1][15]

-

Sporadically vortex or stir the reaction mixture to aid in the dissolution of the maleic anhydride.[1]

-

Once the maleic anhydride has completely dissolved, allow the reaction to proceed on ice for an additional 30 minutes.[1]

-

The product, a mixture of isomeric methyl-5,6-dicarboxy-2-norbornene adducts, will often crystallize from the solution.[2][4]

-

Isolate the product by filtration and wash with a cold solvent like ligroin or petroleum ether.[16]

Isomerization to the Thermodynamic Product (Exo Adduct)

The kinetically favored endo adduct can be converted to the more thermodynamically stable exo adduct by heating.[6]

Procedure:

-

Dissolve the endo adduct mixture in a high-boiling solvent such as toluene or xylene.[7]

-

Heat the solution at reflux or using microwave irradiation (e.g., 200°C for 15 minutes in toluene) to facilitate the retro-Diels-Alder reaction and subsequent re-formation of the more stable exo product.[6][7]

-

Cool the reaction mixture to allow the exo product to crystallize.

-

Isolate the product by filtration.

Visualizations

Reaction Pathway of this compound with Maleic Anhydride

Caption: Reaction pathway for the Diels-Alder reaction of this compound and maleic anhydride.

Experimental Workflow for Synthesis and Isomerization

Caption: General experimental workflow for the synthesis and isomerization of Diels-Alder adducts.

Conclusion

The Diels-Alder reaction of this compound with dienophiles is a versatile and illustrative example of cycloaddition chemistry. It provides a rich platform for studying fundamental concepts such as stereoselectivity, regioselectivity, and the principles of kinetic and thermodynamic control. The ability to direct the reaction towards a specific isomeric product through the careful manipulation of reaction conditions is a powerful tool in synthetic organic chemistry. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis of complex cyclic molecules for applications in drug development and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between this compound and Maleic Anhydride (Part I) [article.sapub.org]

- 3. Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. summit.sfu.ca [summit.sfu.ca]

- 5. researchgate.net [researchgate.net]

- 6. summit.sfu.ca [summit.sfu.ca]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 10. reddit.com [reddit.com]

- 11. jackwestin.com [jackwestin.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 16. Chemistry 210 Experiment 9 [home.miracosta.edu]

A Technical Guide to the Solubility of Methylcyclopentadienyl Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methylcyclopentadienyl and related cyclopentadienyl metal complexes. Understanding the solubility of these organometallic compounds is critical for their application in various fields, including catalysis, materials science, and, increasingly, in the design and development of novel therapeutic agents. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of the factors influencing solubility and the workflows for its determination.

Quantitative Solubility Data

Table 1: Solubility of Ferrocene and its Derivatives in Various Organic Solvents

| Compound | Solvent | Temperature (K) | Solubility | Reference |

| Ferrocene | Hexane | 280 - 350 | Dynamically Measured | [1] |

| Ferrocene | Benzene | 280 - 350 | Dynamically Measured | [1] |

| Ferrocene | Toluene | 280 - 350 | Dynamically Measured | [1] |

| Ferrocene | Ethanol | 280 - 350 | Dynamically Measured | [1] |

| Ferrocene | 3-Pentanone | 280 - 350 | Dynamically Measured | [1] |

| Ferrocene | Butyl methyl ether | 280 - 350 | Dynamically Measured | [1] |

| Ferrocenylmethanol | Hexane | 280 - 350 | Dynamically Measured | [1] |

| Ferrocenylmethanol | Benzene | 280 - 350 | Dynamically Measured | [1] |

| 1-Ferrocenylethanol | Toluene | 280 - 350 | Dynamically Measured | [1] |

| 1-Ferrocenylethanol | Ethanol | 280 - 350 | Dynamically Measured | [1] |

Note: The original study determined solubility experimentally using a dynamic method, and the results were correlated with Wilson and UNIQUAC equations. For specific quantitative values, consulting the primary literature is recommended.

Table 2: Qualitative and Quantitative Solubility of Titanocene Dichloride

| Compound | Solvent | Solubility | Reference |

| Titanocene Dichloride | Toluene | Moderately soluble | [2] |

| Titanocene Dichloride | Chloroform | Moderately soluble | [2] |

| Titanocene Dichloride | Tetrahydrofuran | Soluble | [3] |

| Titanocene Dichloride | Dichloromethane | Soluble | [3] |

| Titanocene Dichloride | Water | Sparingly soluble, hydrolyzes | [2][3] |

| Titanocene Dichloride | Petroleum Ether | Sparingly soluble | [2] |

| Titanocene Dichloride | Benzene | Sparingly soluble | [2] |

| Titanocene Dichloride | Ether | Insoluble | [4] |

| Titanocene Dichloride | Carbon Disulfide | Sparingly soluble | [2] |

| Titanocene Dichloride | Carbon Tetrachloride | Sparingly soluble | [2] |

Experimental Protocols for Solubility Determination

The determination of solubility for methylcyclopentadienyl complexes often requires specialized techniques due to their sensitivity to air and moisture. The following protocol outlines a general procedure for determining the solubility of these compounds using Schlenk line techniques to maintain an inert atmosphere.

Objective: To quantitatively determine the solubility of an air-sensitive methylcyclopentadienyl complex in a given organic solvent at a specific temperature.

Materials and Equipment:

-

Methylcyclopentadienyl complex of interest

-

Anhydrous, degassed solvent

-

Schlenk line with a dual vacuum/inert gas manifold

-

Schlenk flasks

-

Glassware (syringes, cannulas, filter funnel) oven-dried prior to use

-

Constant temperature bath

-

Analytical balance

-

Gas-tight syringes

-

Septa

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., cannula with a filter tip or a Schlenk filter)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Preparation of the Saturated Solution: a. Under a positive pressure of inert gas (e.g., argon or nitrogen), add an excess amount of the methylcyclopentadienyl complex to a pre-weighed Schlenk flask equipped with a magnetic stir bar. b. Record the initial mass of the complex. c. Using a cannula or a gas-tight syringe, transfer a known volume of the anhydrous, degassed solvent into the Schlenk flask. d. Seal the flask and place it in a constant temperature bath set to the desired temperature. e. Stir the mixture vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains to confirm saturation.

-

Sample Withdrawal and Filtration: a. Once equilibrium is reached, stop the stirring and allow the excess solid to settle. b. To separate the saturated solution from the undissolved solid, use a cannula equipped with a filter (e.g., a small plug of glass wool or a commercial filter tip) to transfer a known volume of the clear supernatant to a second pre-weighed Schlenk flask under a positive flow of inert gas. c. It is critical to avoid transferring any solid particles during this step. A Schlenk filtration setup can also be employed for more rigorous separation.[5]

-

Solvent Removal and Quantification: a. Record the volume of the transferred saturated solution. b. Remove the solvent from the second Schlenk flask under reduced pressure using a rotary evaporator. c. Dry the remaining solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved. d. Weigh the flask containing the dried solute.

-

Calculation of Solubility: a. Calculate the mass of the dissolved complex by subtracting the mass of the empty flask from the final mass of the flask with the dried residue. b. The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the dissolved complex by the volume of the solvent in which it was dissolved.

Visualizations

Factors Influencing Solubility of Cyclopentadienyl Complexes

Caption: Key factors determining the solubility of cyclopentadienyl complexes.

Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for solubility determination under inert atmosphere.

References

An In-depth Technical Guide to the Hazards and Safety of Methylcyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and safety information for methylcyclopentadiene, including its dimer form, which is the common state at room temperature. The information is intended for professionals in research, scientific, and drug development fields to ensure safe handling and use.

Chemical and Physical Properties

This compound is a flammable liquid that exists as a mixture of isomers.[1] At room temperature, it readily dimerizes.[1] The properties of both the monomer and its dimer are crucial for a complete safety assessment.

Table 1: Physical and Chemical Properties of this compound and its Dimer

| Property | This compound (monomer) | This compound Dimer | References |

| Chemical Formula | C6H8 | C12H16 | [2],[3] |

| Molecular Weight | 80.13 g/mol | 160.26 g/mol | [4],[3] |

| Appearance | Pale yellow liquid or crystalline solid | Colorless to pale yellow liquid | [5],[2],[6] |

| Odor | Distinctive, terpene-like | Hydrocarbon-like | [2],[6] |

| Boiling Point | 85.8°C at 760 mmHg | 200°C at 760 mmHg | [7],[3] |

| Melting/Freezing Point | -51°C | -51°C | [7],[3] |

| Flash Point | 26°C | 26°C (78.8°F) | [7],[3] |

| Vapor Pressure | 0.0181 mmHg at 25°C | 7.5 mmHg at 47.8°C | [7],[3] |

| Vapor Density | Heavier than air | 5.53 | [5],[3] |

| Specific Gravity | 0.941 (at 4°C/20°C) | 0.9410 g/cm³ | [7],[3] |

| Solubility in Water | Insoluble | Insoluble | [5],[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) pictograms associated with it indicate that it is flammable, a health hazard, and hazardous to the aquatic environment.[8]

Table 2: GHS Hazard Statements for this compound

| Hazard Statement Number | Hazard Statement | References |

| H226 | Flammable liquid and vapor | [9] |

| H304 | May be fatal if swallowed and enters airways | [9] |

| H313 | May be harmful in contact with skin | [9] |

| H315 | Causes skin irritation | [9] |

| H319 | Causes serious eye irritation | [9] |

| H332 | Harmful if inhaled | [9] |

| H340 | May cause genetic defects | [9] |

| H350 | May cause cancer | [9],[8] |

| H410 | Very toxic to aquatic life with long lasting effects | [9],[8] |

Toxicological Information

Exposure to this compound can occur through inhalation, ingestion, or skin contact, each route posing significant health risks. It may cause damage to the liver, kidneys, and lungs.[10][11]

Table 3: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | References |

| Oral | Rat | LD50 > 10000 mg/kg | [9] |

| Dermal | Rabbit | LD50 = 3160 mg/kg | [9] |

| Inhalation | Rat | LC50 > 3.24 mg/L (4 h) | [9] |